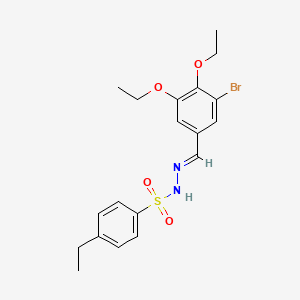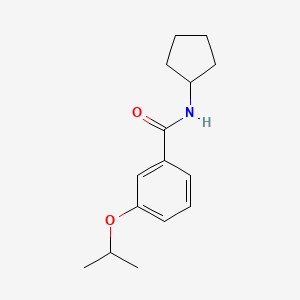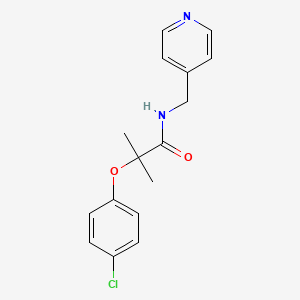![molecular formula C16H18N2O4S B5739499 N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, also known as MBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. MBSA is a sulfonamide derivative that has been shown to have promising properties as a modulator of protein-protein interactions.
作用機序
The mechanism of action of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is thought to involve binding to a hydrophobic pocket on the surface of the target protein, thereby disrupting the protein-protein interaction. This mechanism is similar to that of other small molecule inhibitors of protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have specific biochemical and physiological effects in vitro. For example, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells in culture by inducing apoptosis. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
実験室実験の利点と制限
One advantage of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to use in experiments than larger protein inhibitors. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it may not be specific to the target protein, and may also affect other proteins with similar hydrophobic pockets.
将来の方向性
There are several potential future directions for research on N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for cancer, either alone or in combination with other therapies. Another direction is to explore its potential as a modulator of other protein-protein interactions, which could have implications for a wide range of biological processes. Finally, further research could be done to optimize the synthesis and properties of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, such as improving its specificity and potency.
合成法
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process starting from 3-methoxybenzaldehyde. The first step involves the reaction of 3-methoxybenzaldehyde with sulfanilic acid to form N-(3-methoxybenzylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with acetic anhydride to produce N-(3-methoxybenzylidene)-4-acetamidobenzenesulfonamide. Finally, reduction of this intermediate with sodium borohydride yields N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide.
科学的研究の応用
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have potential applications in biological research as a modulator of protein-protein interactions. Specifically, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the interaction between the transcription factor TCF4 and the co-activator β-catenin, which is involved in the Wnt signaling pathway. This pathway is important in embryonic development and has also been implicated in cancer. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2, which is involved in the regulation of cell growth and apoptosis.
特性
IUPAC Name |
N-[4-[(3-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-6-8-16(9-7-14)23(20,21)17-11-13-4-3-5-15(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALHYOWEYMZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methoxybenzyl)sulfamoyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)


![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)